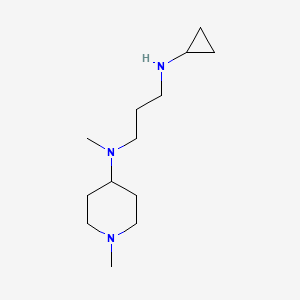

n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine

Beschreibung

Eigenschaften

Molekularformel |

C13H27N3 |

|---|---|

Molekulargewicht |

225.37 g/mol |

IUPAC-Name |

N-cyclopropyl-N'-methyl-N'-(1-methylpiperidin-4-yl)propane-1,3-diamine |

InChI |

InChI=1S/C13H27N3/c1-15-10-6-13(7-11-15)16(2)9-3-8-14-12-4-5-12/h12-14H,3-11H2,1-2H3 |

InChI-Schlüssel |

GVRDDZFFYKUZNC-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCC(CC1)N(C)CCCNC2CC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine typically involves multiple steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Introduction of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by using piperidine derivatives.

Coupling Reactions: The final step involves coupling the cyclopropyl and piperidine moieties with propane-1,3-diamine under controlled conditions, often using catalysts and specific reaction temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of fixed-bed reactors and high-pressure hydrogenation techniques can optimize the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: Can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Saturated amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine has several applications in scientific research:

Medicinal Chemistry: Potential use as a building block for drug development, particularly in designing compounds with specific pharmacological activities.

Materials Science: Utilized in the synthesis of polymers and advanced materials with unique properties.

Biological Studies: Employed in studying enzyme interactions and receptor binding due to its structural features.

Wirkmechanismus

The mechanism of action of n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and piperidine moieties contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Methyl-1,3-propanediamine: A simpler analog without the cyclopropyl and piperidine groups.

N,N’-Bis(3-aminopropyl)propane-1,3-diamine: Contains additional amino groups, leading to different reactivity and applications

Uniqueness

n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine is unique due to its combination of cyclopropyl, methyl, and piperidine groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .

Biologische Aktivität

n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine, also known by its CAS number 1183491-64-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₉H₁₈N₂

- Molecular Weight : 154.25 g/mol

- CAS Number : 1183491-64-6

- Structure : The compound contains a cyclopropyl group and a piperidine moiety, which are significant for its biological interactions.

The biological activity of n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine has been linked to its interaction with various biological targets:

- Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cellular signaling pathways. Kinases are critical in regulating cell growth and proliferation, making them important targets for cancer therapy and other diseases.

- Antiviral Activity : Recent research indicates that compounds with similar structures exhibit antiviral properties by inhibiting host cell kinases that viruses exploit for replication. This suggests a potential application in treating viral infections.

Table 1: Biological Activity Overview

Case Studies and Research Findings

Several studies have explored the biological activity of n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine:

Study 1: In Vitro Kinase Inhibition

A study investigated the inhibitory effects of this compound on various kinases. The results indicated significant inhibition of AAK1 and GAK kinases, which are implicated in viral infections such as Dengue virus. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against these targets .

Study 2: Antiviral Efficacy

In an experimental model using human primary monocyte-derived dendritic cells (MDDCs), the compound exhibited antiviral efficacy against Dengue virus. This study highlighted its potential as a broad-spectrum antiviral agent by validating its mechanism of action through target binding assays .

Study 3: Cytotoxicity Assessment

The cytotoxic effects of n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine were assessed across various cancer cell lines. The results indicated that while the compound showed effective inhibition of cell proliferation, it also exhibited selectivity towards cancerous cells over normal cells, suggesting a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for n1-Cyclopropyl-n3-methyl-n3-(1-methylpiperidin-4-yl)propane-1,3-diamine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed cross-coupling reactions, as demonstrated for analogous polyamines. Key steps include:

- Using CuI/L-proline catalysts to facilitate amine-aryl bond formation in solvents like acetonitrile or DMF .

- Protecting groups (e.g., tert-butyl carbamates) to prevent side reactions, followed by HCl-mediated deprotection (95% yield) .

- Optimizing temperature (80–100°C) and reaction time (12–24 hours) to balance yield and purity.

- Validation : Monitor intermediates via TLC and confirm final product purity (>98%) using reverse-phase HPLC.

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves the cyclopropyl, piperidinyl, and methyl groups. For example, cyclopropyl protons appear as distinct multiplets (δ 0.5–1.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated [M+H]⁺ = 268.24 g/mol) .

- X-ray Crystallography : Use SHELX software for refinement, particularly for resolving stereochemistry of the 1-methylpiperidin-4-yl group .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational modeling and experimental data in structural elucidation?

- Methodological Answer :

- Perform conformational analysis using DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers of the piperidine ring and cyclopropyl group.

- Compare with experimental data (e.g., NOESY NMR correlations or X-ray structures) to identify discrepancies. For example, SHELXL refinement can correct torsional angles in crystallographic models .

Q. What mechanistic insights explain the compound’s potential enzyme inhibition or biological activity?

- Methodological Answer :

- Target Identification : Screen against polyamine-binding enzymes (e.g., polyamine oxidases) using SPR or fluorescence polarization assays. Evidence suggests structural similarity to spermidine, a known substrate for EC 1.5.3.14 .

- Binding Studies : Use ITC or molecular docking (AutoDock Vina) to assess interactions with the enzyme’s active site. The 1-methylpiperidin-4-yl group may enhance hydrophobic interactions, while the cyclopropyl moiety restricts conformational flexibility .

Q. How does the compound’s reactivity compare to other polyamines in functionalization or derivatization?

- Methodological Answer :

- Comparative Reactivity : The tertiary amines (methyl and piperidinyl groups) reduce nucleophilicity compared to primary amines like spermidine. This necessitates harsher conditions for acylation (e.g., DCC/DMAP in DCM) .

- Derivatization Strategies : Introduce fluorescent tags (e.g., dansyl chloride) via SN2 reactions at the primary amine site, monitored by UV-Vis spectroscopy .

Q. What experimental designs are recommended for assessing in vitro bioactivity while minimizing cytotoxicity?

- Methodological Answer :

- Dose-Response Assays : Use HEK-293 or HeLa cells with MTT assays (0.1–100 µM range). Include positive controls (e.g., spermidine) and measure caspase-3/7 activity to quantify apoptosis .

- Selectivity Profiling : Test against non-target enzymes (e.g., acetyltransferases) to rule off-target effects. A 2024 study highlighted the importance of metabolic stability assays in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.